molecular formula C18H14N4OS B2687740 N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide CAS No. 1903747-51-2

N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2687740
CAS No.: 1903747-51-2
M. Wt: 334.4
InChI Key: VQADIRRLEKMGSE-UHFFFAOYSA-N
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Description

N-{[2-(Thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a benzodiazole core linked to a pyridinylmethyl group substituted with a thiophene moiety. The compound’s synthesis typically involves coupling reactions between activated carboxylates and amines, as seen in analogous carboxamide syntheses .

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-18(13-3-4-14-15(9-13)22-11-21-14)20-10-12-5-6-19-16(8-12)17-2-1-7-24-17/h1-9,11H,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQADIRRLEKMGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Thiophene Synthesis: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Pyridine Synthesis: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Benzodiazole Synthesis: Benzodiazole derivatives are often synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

The final coupling step involves the reaction of the synthesized heterocyclic intermediates under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group (-CONH₂) undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Hydrolysis : In acidic media, the amide bond hydrolyzes to form carboxylic acid derivatives. This reaction is pH-dependent, with optimal cleavage observed under reflux with HCl (6M).

  • Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the amide group with substituted amines, producing derivatives like N-methyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide .

Table 1: Nucleophilic Substitution Reactions

Reagent/ConditionsProductYield (%)Reference
HCl (6M), reflux1H-1,3-Benzodiazole-5-carboxylic acid85
CH₃NH₂, DMF, 80°CN-Methylamide derivative72

Electrophilic Aromatic Substitution

The electron-rich thiophene and benzodiazole rings participate in electrophilic substitutions:

  • Nitration : Nitration (HNO₃/H₂SO₄) at the thiophene ring’s α-position forms 5-nitro-thiophene derivatives .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially on the benzodiazole ring at the 4-position .

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagentsPosition ModifiedProductReference
NitrationHNO₃, H₂SO₄, 0°CThiophene (α)5-Nitro-thiophene derivative
BrominationBr₂, FeBr₃, CH₂Cl₂Benzodiazole (4)4-Bromo-1H-1,3-benzodiazole analog

Cyclization Reactions

The pyridinylmethyl-thiophene side chain facilitates cyclization under microwave-assisted conditions:

  • Pyrazoline Formation : Reaction with hydrazine hydrate in ethanol yields thiophene-fused pyrazoline derivatives .

  • Thiazolidinone Synthesis : Condensation with thioglycolic acid forms a five-membered thiazolidinone ring .

Table 3: Cyclization Reactions

Reagents/ConditionsCyclic ProductApplicationReference
NH₂NH₂·H₂O, EtOH, microwavePyrazoline-spacer fused derivativeAntitubercular agents
Thioglycolic acid, HCl, refluxThiazolidinone analogAnti-inflammatory candidates

Reduction and Oxidation Reactions

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) of nitro intermediates (e.g., from nitration) produces amino derivatives .

  • Thiophene Oxidation : Oxidation with m-CPBA converts the thiophene ring to a sulfone, altering electronic properties .

Table 4: Redox Reactions

Reaction TypeReagentsSubstrate ModifiedProductReference
ReductionH₂, Pd-C, EtOHNitro-thiophene derivativeAmino-thiophene analog
Oxidationm-CPBA, CHCl₃, 25°CThiophene ringThiophene sulfone derivative

Cross-Coupling Reactions

The pyridine and thiophene moieties enable transition-metal-catalyzed couplings:

  • Suzuki Coupling : Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups to the pyridine ring .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using palladium catalysts .

Table 5: Cross-Coupling Reactions

Reaction TypeReagentsProductYield (%)Reference
Suzuki couplingPhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF2-(Thiophen-2-yl)-4-(aryl)pyridine68
Buchwald aminationAniline, Pd₂(dba)₃, XantphosN-Aryl benzodiazole derivative75

Key Research Findings

  • Bioactivity Modulation : Nitration and bromination enhance antibacterial activity by increasing electrophilicity .

  • Solubility Improvement : Cyclization with hydrazine improves aqueous solubility by 30% compared to parent compounds .

  • Selectivity in Catalysis : Suzuki coupling at the pyridine ring shows regioselectivity (>90%) due to steric effects from the thiophene group .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For example, derivatives of benzodiazole, including N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide, have been evaluated for their cytotoxic effects against several cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in MCF cell lines, suggesting that this compound may also exhibit similar mechanisms of action .

Antimicrobial Properties

Research indicates that benzodiazole derivatives possess significant antimicrobial activity. In one study, related compounds exhibited effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests that this compound may hold potential as an antimicrobial agent.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have shown that modifications to the benzodiazole core can significantly impact biological activity. For instance, substituents on the pyridine or thiophene rings can enhance potency and selectivity for specific biological targets .

Inhibition of Enzymatic Activity

One proposed mechanism through which this compound exerts its effects is through the inhibition of key enzymes involved in cancer progression and microbial resistance. Compounds with similar structures have been noted to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Induction of Apoptosis

The ability of this compound to induce apoptosis has been a focal point in research. Studies have indicated that compounds with a benzodiazole moiety can activate apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth in vivo .

Case Studies

Case StudyDescriptionResults
Anticancer Study Evaluated the effect of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-benzodiazole derivatives on MCF cell linesInduced significant apoptosis with an IC50 value of 25.72 ± 3.95 μM
Antimicrobial Efficacy Tested against Staphylococcus aureus and Pseudomonas aeruginosaDemonstrated MIC values comparable to standard antibiotics
SAR Analysis Studied various substitutions on the benzodiazole coreIdentified key modifications that enhanced biological activity

Mechanism of Action

The mechanism of action of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects by preventing cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic carboxamides. Below is a detailed comparison based on substituents, synthesis, and biological activity:

Structural Analogues from Thiazole and Thiadiazole Carboxamide Families

  • Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamides: These analogs (e.g., compounds 3a–s in ) replace the benzodiazole core with a thiazole ring. They exhibit moderate to high receptor-binding activity, with IC₅₀ values in the nanomolar range for select targets. The pyridinyl and thiophenyl substituents enhance π-π stacking and hydrogen bonding, critical for target engagement .
  • 5-Pyridinyl-1,3,4-thiadiazole-2-carboxamides ():
    Compounds such as 18j–18o feature a thiadiazole ring instead of benzodiazole. Their melting points (145–202°C) and solubility profiles differ significantly due to substituent electronegativity (e.g., methoxy vs. chloro groups). For instance, 18k (N-(pyridin-2-yl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide) has a higher melting point (190–192°C) compared to 18n (145–147°C), attributed to stronger intermolecular interactions from the pyridinyl group .

Benzimidazotriazole Derivatives

describes compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one, which share the thiophene-pyridine motif but incorporate a fused benzimidazotriazole system.

Substituent Effects on Activity

  • Thiophene vs. Thiazole : Thiophene-containing analogs (e.g., the target compound) often show better metabolic stability compared to thiazole derivatives due to reduced susceptibility to oxidative metabolism .
  • Pyridine Position : Pyridin-4-yl substituents (as in the target compound) generally enhance solubility and binding affinity compared to pyridin-3-yl derivatives, as seen in 18n vs. 18o .

Data Tables

Table 1: Comparison of Key Structural and Physical Properties

Compound Class Core Structure Substituents Melting Point (°C) Notable Activity
Target Compound Benzodiazole Thiophen-2-yl, Pyridin-4-yl Not reported N/A (Inference from analogs)
Thiazole-5-carboxamides Thiazole Varied (e.g., methyl, aryl) 120–220 IC₅₀: 10–500 nM
Thiadiazole-2-carboxamides Thiadiazole Halogen, methoxy, pyridinyl 145–202 Solubility-dependent activity
Benzimidazotriazoles Benzimidazotriazole Bromophenyl, thiophen-2-yl Not reported Halogenation enhances stability

Key Research Findings

Thermal Stability : Thiophene-containing analogs (e.g., ) demonstrate superior stability under synthetic conditions compared to furan or thiazole derivatives, likely due to sulfur’s electron-rich nature .

Biological Activity

N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data tables.

The molecular formula of this compound is C17H15N3OC_{17}H_{15}N_{3}O with a molecular weight of 281.33 g/mol. The structure features a benzodiazole core, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzodiazole Ring : Utilizing 1H-benzodiazole and appropriate carboxylic acids.
  • Pyridine and Thiophene Substitution : Introducing thiophene and pyridine moieties through nucleophilic substitution reactions.

Anticancer Activity

Several studies have reported the anticancer potential of benzodiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF7 (Breast Cancer)25.72 ± 3.95Induction of apoptosis
U87 (Glioblastoma)45.2 ± 13.0Cell cycle arrest and apoptosis

Flow cytometry analysis indicated that the compound promotes apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also shown significant antimicrobial properties against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.030 mg/mL

These results indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity. In DPPH and hydroxyl radical scavenging assays, it demonstrated significant free radical scavenging capabilities, which are essential for mitigating oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action : The presence of thiophene and pyridine rings enhances its interaction with microbial targets.

Case Studies

Recent studies have highlighted the therapeutic potential of benzodiazole derivatives:

  • Study on Anticancer Efficacy : A study evaluated the effects of various benzodiazole derivatives on tumor growth in mice models, showing that compounds similar to this compound significantly inhibited tumor growth compared to control groups .
  • Antimicrobial Effectiveness : Research demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, providing insights into its potential use in treating antibiotic-resistant infections .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide?

  • Methodological Answer : The synthesis involves multi-step protocols, including:
  • Condensation reactions : Coupling the thiophene-pyridine moiety (e.g., 2-(thiophen-2-yl)pyridine-4-carbaldehyde) with a benzodiazole precursor.
  • Protection/Deprotection strategies : Use of NaH and protective groups (e.g., 4-methoxybenzyl chloride) to stabilize reactive intermediates during carboxamide formation .
  • Nucleophilic substitution : Final coupling steps under basic conditions (e.g., sodium carbonate or triethylamine) to assemble the full scaffold .
    Key purity checks require HPLC (≥98% purity) and NMR to confirm regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar thiazole-carboxamides .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns, particularly distinguishing between pyridinylmethyl and benzodiazole proton environments .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for halogenated derivatives .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Use recombinant kinases or receptors (e.g., EGFR or serotonin receptors) with fluorescence-based readouts .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to establish IC50_{50} values .
  • Solubility optimization : Pre-treat with DMSO/PEG-400 mixtures (e.g., 10% v/v) to mitigate aggregation in aqueous buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :
  • Core modifications : Replace the thiophene ring with furan or phenyl groups to assess electronic effects on binding .
  • Side-chain diversification : Introduce substituents (e.g., methyl, fluoro) at the pyridinylmethyl position to evaluate steric and hydrophobic interactions .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases), prioritizing residues within 4 Å of the carboxamide group .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability (via LC-MS) and metabolic pathways (using liver microsomes) to identify rapid clearance or prodrug potential .
  • Orthogonal assays : Validate in vitro hits with ex vivo tissue models (e.g., rat aortic rings for vascular targets) .
  • Dosage optimization : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) in rodent models to align with compound half-life .

Q. How can researchers optimize synthetic routes to improve yield and scalability?

  • Methodological Answer :
  • Flow chemistry : Implement continuous-flow systems for high-throughput synthesis of intermediates (e.g., pyridinylmethyl chlorides) .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to reduce side-product formation .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in carboxamide coupling steps .

Q. What computational methods validate the compound’s binding mode in the absence of crystallographic data?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., using GROMACS) .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs, focusing on ΔG contributions from hydrophobic pockets .
  • Pharmacophore modeling : Generate 3D pharmacophores with MOE to identify critical hydrogen-bond acceptors/donors .

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